2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide is an organic compound that features a benzodioxin ring fused with an ethoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl chloroacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetamide group, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an enzyme inhibitor and antibacterial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on various biological pathways and its potential therapeutic applications.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Investigated for its potential in treating Alzheimer’s disease.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethoxyacetamide group allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide is a compound derived from the benzodioxole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps:
- Preparation of 2,3-dihydrobenzo[1,4]-dioxin-6-amine : This is achieved by reacting appropriate precursors under alkaline conditions.
- Formation of N-Ethoxyacetamide : The amine is then reacted with ethyl chloroacetate to yield the target compound through acylation reactions.
The detailed synthetic pathway includes various intermediates and can be monitored using techniques like thin-layer chromatography (TLC) to ensure purity and yield.
Enzymatic Inhibition
Recent studies have focused on the compound's potential as an inhibitor of key enzymes involved in metabolic disorders:
- Acetylcholinesterase Inhibition : This enzyme plays a crucial role in neurodegenerative diseases such as Alzheimer's disease. In vitro assays indicated that this compound exhibits significant inhibitory activity against acetylcholinesterase, suggesting its potential as a therapeutic agent for cognitive enhancement or neuroprotection .
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic properties by assessing its effects on α-glucosidase activity. Inhibition of this enzyme can delay carbohydrate absorption and help manage blood sugar levels in Type 2 Diabetes Mellitus (T2DM). The results showed promising inhibitory effects, indicating its potential role in diabetes management .
Toxicity Assessment
In toxicity studies, the compound demonstrated a favorable safety profile. It was tested on human peripheral blood mononuclear cells and exhibited no cytotoxic effects even at high concentrations (up to 5200 μM), which suggests a good therapeutic window for further development .
Case Studies
Several case studies highlight the biological activity of related compounds within the benzodioxole family:
- Larvicidal Activity : A study evaluated the larvicidal effects of benzodioxole derivatives against Aedes aegypti, the vector for several viral diseases. Compounds similar to this compound showed varying degrees of effectiveness in inhibiting larval development .
- Antioxidant Properties : Related compounds have been shown to possess antioxidant properties, which may contribute to their overall biological efficacy and potential in treating oxidative stress-related conditions .
Data Summary
Compound | Biological Activity | IC50 Values | Toxicity Level |
---|---|---|---|
This compound | Acetylcholinesterase Inhibitor | TBD | Non-toxic up to 5200 μM |
Benzodioxole Derivative | Larvicidal against Aedes aegypti | LC50 = 28.9 μM | Mild behavioral effects in mice |
Related Compound | Antioxidant Activity | TBD | Non-cytotoxic at ≤20 μM |
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-13-12(14)8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUIPUMARGLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)CC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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